molecular formula C19H21NO3 B353037 3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one CAS No. 868213-21-2

3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one

Cat. No.: B353037
CAS No.: 868213-21-2
M. Wt: 311.4g/mol
InChI Key: GWAXSVQSMDRLQT-UHFFFAOYSA-N
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Description

3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a synthetic organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents, nucleophiles, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules, contributing to the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is unique due to its specific combination of functional groups and its potential for diverse applications in multiple scientific fields. Its ability to undergo various chemical reactions and its utility in medicinal and industrial chemistry set it apart from other similar compounds.

Properties

IUPAC Name

3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13(2)15-9-8-14(3)12-18(15)22-11-10-20-16-6-4-5-7-17(16)23-19(20)21/h4-9,12-13H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAXSVQSMDRLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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